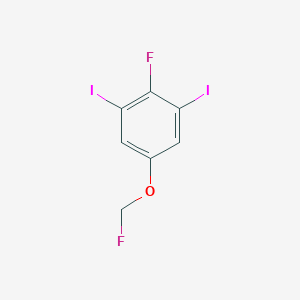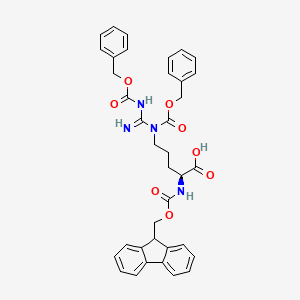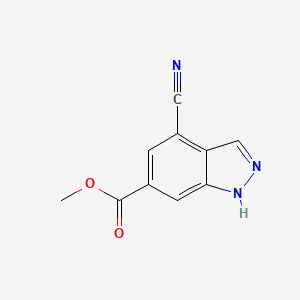
(4'-Formylbiphenyl-3-yl)carbamic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester is an organic compound with the molecular formula C21H17NO3 It is a derivative of carbamic acid and is characterized by the presence of a formyl group attached to a biphenyl structure, which is further linked to a benzyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester typically involves the reaction of 4’-formylbiphenyl-3-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for (4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: (4’-Carboxybiphenyl-3-yl)carbamic acid benzyl ester.
Reduction: (4’-Hydroxybiphenyl-3-yl)carbamic acid benzyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the biphenyl structure can facilitate interactions with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler analog without the biphenyl and formyl groups.
(4’-Hydroxybiphenyl-3-yl)carbamic acid benzyl ester: A reduced form of the compound with a hydroxyl group instead of a formyl group.
(4’-Carboxybiphenyl-3-yl)carbamic acid benzyl ester: An oxidized form with a carboxylic acid group instead of a formyl group.
Uniqueness
(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester is unique due to the presence of both the formyl and biphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
939758-26-6 |
|---|---|
Fórmula molecular |
C21H17NO3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
benzyl N-[3-(4-formylphenyl)phenyl]carbamate |
InChI |
InChI=1S/C21H17NO3/c23-14-16-9-11-18(12-10-16)19-7-4-8-20(13-19)22-21(24)25-15-17-5-2-1-3-6-17/h1-14H,15H2,(H,22,24) |
Clave InChI |
NBFBZNCRSWXNKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


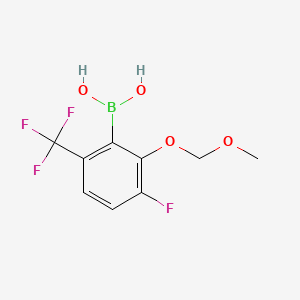
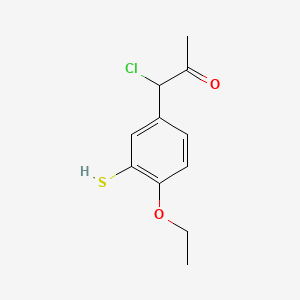

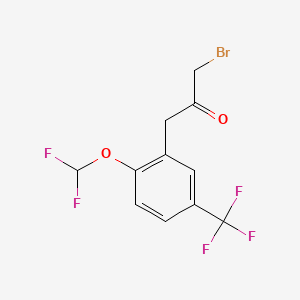

![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
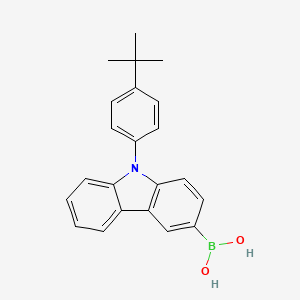
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
